molecular formula C15H14ClN3 B3035587 2-(6-chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole CAS No. 337920-57-7

2-(6-chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole

Cat. No. B3035587
CAS RN: 337920-57-7
M. Wt: 271.74 g/mol
InChI Key: OJPGWCVHWXNISK-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole (CPMB) is a heterocyclic compound that is widely used in organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of various compounds, the production of polymers, and the study of biochemical processes. CPMB is a relatively simple compound, but it has a wide range of applications in the scientific community.

Scientific Research Applications

Chemistry and Properties

A review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) highlights their diverse applications across different branches of chemistry. These compounds exhibit various properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. Their potential for further investigation in unknown analogues suggests a broad range of scientific applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Quinazolines and pyrimidines, including derivatives that incorporate benzimidazole structures, are explored for their applications in optoelectronic materials. These compounds, especially when part of π-extended conjugated systems, have shown potential in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. Their electroluminescent properties and use in dye-sensitized solar cells signify their importance in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Impact

The biological impact of benzimidazole fungicides, which share structural similarities with the compound of interest, is notable in agriculture and veterinary medicine. These fungicides act by inhibiting microtubule assembly, offering insights into their mechanism of action. This understanding is pivotal for the development of new compounds with improved efficacy and specificity for agricultural and medicinal applications (Davidse, 1986).

Therapeutic Potential

Benzimidazole derivatives exhibit a wide range of biological activities, including antihypertensive, diuretic, and thermoregulating effects. The review of synthetic and biological evaluation of these compounds underlines their considerable therapeutic potential across different medical fields (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Safety and Hazards

The safety data sheet for a related compound, 2-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1,5,6-trimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-6-12-13(7-10(9)2)19(3)15(18-12)11-4-5-14(16)17-8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGWCVHWXNISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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